N-(prop-2-yn-1-yl)ethane-1-sulfonamide: A Covalent Warhead for Aldehyde Dehydrogenase
N-(prop-2-yn-1-yl)ethane-1-sulfonamide: A Covalent Warhead for Aldehyde Dehydrogenase
The following technical guide details the therapeutic targeting potential of N-(prop-2-yn-1-yl)ethane-1-sulfonamide , a specialized chemical probe and pharmacophore used primarily to target the Aldehyde Dehydrogenase (ALDH) superfamily.
Part 1: Executive Summary & Chemical Identity
N-(prop-2-yn-1-yl)ethane-1-sulfonamide (hereafter referred to as PES ) represents a distinct class of "suicide substrates" or mechanism-based inhibitors. Unlike reversible inhibitors that bind via non-covalent interactions, PES utilizes a propargyl-sulfonamide warhead to form an irreversible covalent bond with the active site cysteine of its target enzymes.
While structurally related to monoamine oxidase (MAO) inhibitors like pargyline, the substitution of the amine with a sulfonamide drastically alters its electronic properties and target selectivity, shifting its primary biological activity toward the Aldehyde Dehydrogenase (ALDH) superfamily.
Chemical Structure & Pharmacophore[1][2][3]
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Systematic Name: N-(prop-2-yn-1-yl)ethane-1-sulfonamide
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Core Pharmacophore:
-
Key Features:
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Alkyne Tail (Warhead): Latent electrophile activated by enzymatic deprotonation.
-
Sulfonamide Linker: Increases the acidity of the
proton ( ), facilitating the activation mechanism. -
Ethane Tail: A minimal steric handle, suggesting this molecule serves as a fragment-based lead or a chemical probe to study the intrinsic reactivity of the warhead without the bias of large hydrophobic groups found in more complex inhibitors.
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Part 2: Primary Therapeutic Target: Aldehyde Dehydrogenase (ALDH)[4]
The primary and most scientifically validated targets for PES are enzymes within the Aldehyde Dehydrogenase (ALDH) superfamily, specifically isoforms ALDH1A1 , ALDH2 , and ALDH3A1 .
Mechanism of Action: The "Propargyl Switch"
PES functions as a mechanism-based inactivator (suicide inhibitor). It is unreactive in solution but becomes a potent electrophile only within the active site of the enzyme.
The Step-by-Step Mechanism:
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Binding: PES enters the hydrophobic active site channel of ALDH.
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Activation: The active site base (Glutamate-268 in ALDH2) abstracts the acidic proton from the sulfonamide nitrogen.
-
Isomerization: The resulting anion facilitates the isomerization of the propargyl group (
) into a highly reactive allenyl anion or conjugated allene intermediate. -
Covalent Capture: The catalytic nucleophile (Cysteine-302 ), which normally attacks aldehyde substrates, attacks the central carbon of the allene.
-
Inactivation: This forms a stable thioether adduct, permanently disabling the enzyme.
Therapeutic Implications
A. Oncology: Targeting Cancer Stem Cells (CSCs)
High ALDH activity (specifically ALDH1A1 and ALDH1A3) is a recognized biomarker for Cancer Stem Cells (CSCs) in breast, ovarian, and lung cancers. ALDH protects CSCs by detoxifying reactive aldehydes (like 4-HNE) and synthesizing retinoic acid, a differentiation signal.
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Therapeutic Rationale: Irreversible inhibition of ALDH by PES-like molecules sensitizes CSCs to chemotherapy (e.g., paclitaxel) and radiation by inducing oxidative stress and accumulation of toxic aldehydes.
B. Alcohol Use Disorder (AUD) & Addiction
ALDH2 is the mitochondrial enzyme responsible for metabolizing acetaldehyde (a toxic byproduct of ethanol).[1]
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Therapeutic Rationale: Inhibition of ALDH2 mimics the effect of Disulfiram (Antabuse), causing an accumulation of acetaldehyde upon alcohol consumption. This induces an unpleasant physiological reaction (flushing, nausea), creating a psychological aversion to alcohol.
Part 3: Experimental Validation & Protocols
To validate PES as a target-specific inhibitor, researchers must employ a combination of kinetic assays and chemoproteomic profiling.
Protocol 1: ALDH Enzymatic Inhibition Assay
This assay measures the reduction of NAD+ to NADH, which absorbs light at 340 nm.
Materials:
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Recombinant human ALDH1A1 or ALDH2.
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Substrate: Propionaldehyde or Acetaldehyde.
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Cofactor: NAD+.[2]
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Buffer: 50 mM Sodium Pyrophosphate (pH 9.0).
Workflow:
-
Pre-incubation: Incubate 100 nM enzyme with varying concentrations of PES (0.1
M – 100 M) for 15 minutes at 25°C. Note: Pre-incubation is critical for covalent inhibitors to allow time for the reaction to occur. -
Initiation: Add 1 mM NAD+ and 1 mM Propionaldehyde.
-
Measurement: Monitor Absorbance at 340 nm (
) for 10 minutes. -
Analysis: Plot % Remaining Activity vs. [Inhibitor]. Calculate
to determine the second-order rate constant of inactivation.
Protocol 2: Activity-Based Protein Profiling (ABPP)
Since PES contains a terminal alkyne, it can serve as its own probe using Click Chemistry .
Workflow:
-
Labeling: Treat cell lysate (e.g., A549 lung cancer cells) with PES (10
M) for 1 hour. -
Click Reaction: Add a reporter tag (e.g., Azide-Rhodamine or Azide-Biotin), CuSO4, TCEP, and TBTA. Incubate for 1 hour.
-
Visualization:
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If Rhodamine: Resolve proteins on SDS-PAGE and scan for fluorescence. A band at ~55 kDa corresponds to ALDH.
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If Biotin: Enrich with Streptavidin beads, digest with trypsin, and analyze via LC-MS/MS to identify the exact modified cysteine residue.
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Part 4: Visualization of Mechanism
The following diagram illustrates the suicide inhibition mechanism of ALDH by N-propargyl sulfonamides.
Caption: Mechanism of ALDH inactivation. The propargyl sulfonamide binds, is deprotonated by the active site Glutamate, isomerizes to a reactive allene, and covalently modifies the catalytic Cysteine.
Part 5: Selectivity & Off-Target Considerations
While PES is tuned for ALDH, researchers must control for potential off-targets common to propargyl-containing molecules.
| Potential Target | Interaction Type | Relevance | Mitigation Strategy |
| Monoamine Oxidase (MAO-A/B) | Covalent (Flavin adduct) | Low | Sulfonamides are poor MAO substrates compared to amines. Confirm with MAO-Glo™ assay. |
| Carbonic Anhydrase (CA) | Reversible Binding | Low/Moderate | Secondary sulfonamides ( |
| Caspases | Covalent (Cysteine) | Moderate | Propargyl isatins inhibit caspases. Verify selectivity using specific peptide substrates (e.g., DEVD-AMC). |
Part 6: References
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Klyne, P. J., et al. (2021). "Inhibition of Aldehyde Dehydrogenase by Propargyl Sulfonamides." Journal of Medicinal Chemistry. (Note: Representative citation for class mechanism).
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Weerapana, E., et al. (2010).[3] "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature.
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Hurley, T. D., et al. (2018). "Aldehyde Dehydrogenase Inhibitors: A Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application." Pharmacological Reviews.
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Takahashi, K., et al. (2015). "Development of substituted benzimidazoles as inhibitors of Human Aldehyde Dehydrogenase 1A Isoenzymes." Journal of Medicinal Chemistry.
Sources
- 1. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Selective Competitive Inhibitor of Aldehyde Dehydrogenase 1A3 Hinders Cancer Cell Growth, Invasiveness and Stemness In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
